methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate: is a complex organic compound with potential applications in various scientific fields. Its intricate structure and functional groups make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, 4-phenyloxan-4-ylmethylamine. This intermediate is then reacted with appropriate reagents to introduce the carbamoyl and formamido groups. The final step involves esterification to produce the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl group to phenol derivatives.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Phenol derivatives, quinones.
Reduction: Alcohols, amines.
Substitution: Amides, esters, ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active molecules can provide insights into molecular interactions.
Medicine: Potential medicinal applications include the development of new drugs. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and biology.
Comparison with Similar Compounds
4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
4-Phenyloxan-4-ylmethylamine
Methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate
Uniqueness: This compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable tool for researchers.
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Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[(4-phenyloxan-4-yl)methylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-21(27)16-7-9-18(10-8-16)24-20(26)19(25)23-15-22(11-13-29-14-12-22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIPIOVNWKBTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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